![molecular formula C19H20N4O3S B2539942 N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamid CAS No. 2034590-19-5](/img/structure/B2539942.png)

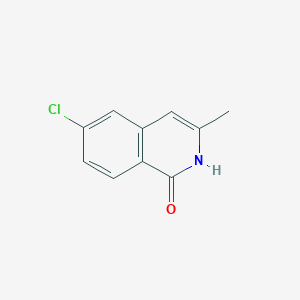

N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

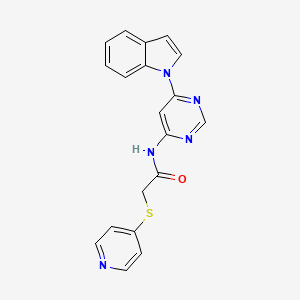

2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

α-Glucosidase-Inhibitoren

Diese Verbindung wurde synthetisiert und als neue Klasse von nicht-kompetitiven α-Glucosidase-Inhibitoren bewertet . Die meisten Verbindungen zeigten eine bessere inhibitorische Aktivität als das Referenzmedikament (Acarbose), wobei Verbindung 35 der stärkste Inhibitor war . Diese Arbeit liefert einen neuen Chemotyp für die Entwicklung neuer Medikamente gegen Typ-2-Diabetes .

Entzündungshemmende Mittel

In einem Projekt zur Erforschung neuer α-Glucosidase-Inhibitoren wurde eine Gruppe von 3-(1H-Indol-5-yl)-1,2,4-oxadiazol-heterocyclischen Derivaten identifiziert, die kürzlich als potenzielle entzündungshemmende Mittel berichtet wurden .

Antibakterielle Mittel

Dieselbe Gruppe von 3-(1H-Indol-5-yl)-1,2,4-oxadiazol-heterocyclischen Derivaten wurde auch als potenzielle antibakterielle Mittel berichtet .

β-Carbolin-Bildung

Es wurde eine neuartige baseninduzierte Fusion von β-Carbolinen aus 2-(1H-Indol-3-yl)cyclohexan-1-onen, Aldehyden und Ammoniumsalzen entwickelt . In dieser Kaskade-Reaktion dienten Ammoniumsalze als eine geeignete Stickstoffquelle und spielten gleichzeitig eine wichtige Rolle bei der Selektivitätskontrolle .

Behandlung von Arthritis

Bei einer intraperitonealen Dosis von 30 mg/kg zeigte die Verbindung 3b vielversprechende Effekte bei adjuvansinduzierten Arthritisschweinen . Die Verbindung reduzierte das Pfotenvolumen, die Entzündung und die Pannusbildung (in den Kniegelenken) sowie die pro-inflammatorische Genexpression/mRNA-Spiegel signifikant bei arthritischen Ratten .

Wirkmechanismus

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . Inhibiting α-glucosidase activity is an effective therapeutic approach for the treatment of type 2 diabetes .

Mode of Action

This compound acts as a non-competitive inhibitor of α-glucosidase . It binds directly to the enzyme, as confirmed by fluorescence quenching experiments . This binding alters the enzyme’s structure, reducing its ability to break down carbohydrates and thus lowering blood glucose levels .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of oligosaccharides and disaccharides into glucose . This results in a decrease in the amount of glucose absorbed into the bloodstream, helping to control blood glucose levels .

Result of Action

The primary molecular effect of this compound’s action is the reduction of α-glucosidase activity , leading to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels . On a cellular level, some selected compounds had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .

Eigenschaften

IUPAC Name |

2-indol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-13-10-17-18(22(3)27(25,26)21(17)2)11-15(13)20-19(24)12-23-9-8-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANNNMIIMWIIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)CN3C=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2539860.png)

![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2539861.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)

![N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2539870.png)

![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)